Gastrodin

概要

説明

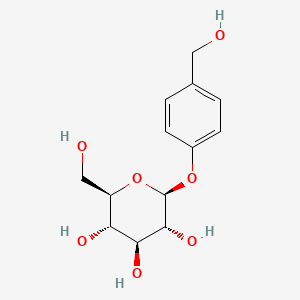

ガストロジンは、主に伝統的な漢方薬のガストロディア・エラタから得られる生物活性化合物です。神経保護、抗炎症、抗酸化作用で知られています。化学的には、ガストロジンはガストロジゲニンのグルコシドであり、分子式はC13H18O7です。特に神経疾患の治療における潜在的な治療効果のために、広く研究されています。

準備方法

合成ルートと反応条件: ガストロジンはいくつかの方法で合成できます。 一般的な合成ルートの1つは、ダチュラ・タチュラ細胞培養物を使用して4-ヒドロキシベンズアルデヒドを生物変換することです 。もう1つの方法は、特定の反応条件下でガストロジゲニンをグルコースとグリコシル化してガストロジンを形成することです。

工業生産方法: ガストロジンの工業生産は、通常、ガストロディア・エラタの根茎からの抽出を含みます。このプロセスには、根茎を乾燥させ、次に水またはアルコールを使用して溶媒抽出することが含まれます。次に、抽出物をさまざまなクロマトグラフィー技術で精製して、ガストロジンを単離します。

化学反応の分析

反応の種類: ガストロジンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: ガストロジンは酸化されてガストロジゲニンを形成することができます。

加水分解: 酸性または酵素的条件下で、ガストロジンは加水分解されてガストロジゲニンとグルコースを生成します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を制御された条件下で使用できます。

加水分解: 酸性条件(例:塩酸)または特定の酵素(例:β-グルコシダーゼ)が一般的に使用されます。

主な製品:

酸化: ガストロジゲニン。

加水分解: ガストロジゲニンとグルコース。

4. 科学研究への応用

ガストロジンは、科学研究において幅広い用途があります。

化学: グリコシドの研究のための分析化学における標準化合物として使用されます。

生物学: 酸化ストレスや炎症の軽減における役割など、細胞プロセスへの影響について調査されています。

医学: 特にてんかん、脳卒中、神経変性疾患などの状態における神経保護効果について広く研究されています.

産業: 認知機能の改善と炎症の軽減を目的とした、栄養補助食品や医薬品の開発に利用されています。

科学的研究の応用

Pharmacological Effects

Gastrodin exhibits a range of pharmacological activities, particularly affecting the central nervous system and metabolic processes. Key applications include:

- Migraine Treatment : this compound has been shown to effectively reduce migraine frequency and intensity. A meta-analysis involving 1,332 subjects across 16 randomized controlled trials indicated that this compound significantly alleviates migraine symptoms, with a relative risk of 1.21 for treatment efficacy and a mean difference of -1.65 in pain degree reduction .

- Analgesic Properties : Research indicates that this compound possesses analgesic effects, particularly in inflammatory pain models. It acts at the spinal level to inhibit synaptic potentiation associated with pain pathways without relying on opioid receptors .

- Neuroprotective Effects : this compound has demonstrated neuroprotective properties by promoting brain-derived neurotrophic factor (BDNF) secretion, which aids in nerve recovery and reduces oxidative stress injuries .

- Antidiabetic Effects : Recent studies suggest that this compound may have antidiabetic properties, showing potential in managing blood glucose levels and improving metabolic health, outperforming some conventional diabetes medications .

Clinical Case Studies

Several clinical studies have substantiated the efficacy of this compound in various therapeutic contexts:

- Migraine Management :

- Medication Overuse Headache :

- Chronic Pain Conditions :

Summary Table of Applications

作用機序

ガストロジンは、いくつかのメカニズムを通じてその効果を発揮します。

神経保護: 神経伝達物質のレベルを調節し、酸化ストレスを軽減し、神経細胞のアポトーシスを阻害します。

抗炎症: ガストロジンは、プロ炎症性サイトカインの産生を抑制し、NF-κBなどの炎症経路の活性化を阻害します。

抗酸化: フリーラジカルを捕捉し、抗酸化酵素の活性を高めます。

分子標的と経路:

神経伝達物質系: ガストロジンは、GABA、グルタミン酸、その他の神経伝達物質のレベルに影響を与えます。

酸化ストレス経路: Nrf2経路など、抗酸化経路を活性化します。

炎症経路: ガストロジンはNF-κB経路を阻害し、炎症性メディエーターの発現を減少させます。

類似化合物との比較

ガストロジンは、しばしば次の神経保護および抗炎症化合物と比較されます。

ガストロジゲニン: ガストロジンのアグリコン型で、神経保護特性は似ていますが、溶解性とバイオアベイラビリティが異なります。

ジンセノシド: 神経保護および抗炎症作用を持つ、高麗人参の生物活性化合物。

クルクミン: 抗酸化および抗炎症作用で知られるターメリック由来の化合物。

ガストロジンの独自性: ガストロジンの神経保護、抗炎症、および抗酸化効果の独自の組み合わせと、ガストロディア・エラタからの天然由来は、それを他の類似化合物とは差別化しています。複数の経路を調節する能力と比較的低い毒性は、それを治療的用途のための有望な候補にします。

生物活性

Gastrodin, a bioactive compound derived from the rhizome of the orchid Gastrodia elata, has garnered significant attention due to its diverse biological activities and therapeutic potential. This article explores the various pharmacological properties of this compound, including its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities that contribute to its therapeutic efficacy:

- Neuroprotective Effects : this compound has been shown to protect neurons from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It enhances cognitive function and mitigates neuronal injury through various mechanisms, including the inhibition of oxidative stress and inflammation .

- Anti-inflammatory Properties : The compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK. This action is crucial in conditions characterized by chronic inflammation .

- Antioxidant Activity : this compound enhances the antioxidant capacity of cells, promoting the activity of enzymes like superoxide dismutase (SOD) and reducing reactive oxygen species (ROS) levels. This activity plays a vital role in protecting against oxidative stress-induced cellular damage .

- Anti-cancer Effects : Research indicates that this compound can suppress tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. It has shown promise in enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines .

Neuroprotective Mechanisms

This compound's neuroprotective effects have been extensively studied. For instance:

- In animal models of Alzheimer's disease, this compound administration resulted in improved memory function and reduced amyloid-beta-induced neurotoxicity. It was found to upregulate brain-derived neurotrophic factor (BDNF) levels, enhancing neuroplasticity and cognitive function .

- A study demonstrated that this compound could reverse LPS-induced microglial activation, leading to decreased levels of inflammatory markers such as IL-1β and TNF-α in the hippocampus .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses is notable:

- In vitro studies revealed that this compound significantly inhibited the production of nitric oxide and prostaglandins in activated microglia, suggesting its potential use in treating neuroinflammatory conditions .

- A meta-analysis highlighted its effectiveness in reducing systemic inflammation markers in patients with migraines when combined with conventional treatments .

Antioxidant Properties

The antioxidant mechanisms of this compound are critical for its protective effects:

- Research indicated that this compound treatment increased mitochondrial function and ATP production while decreasing oxidative stress markers in neuronal cells exposed to harmful agents like hydrogen peroxide .

Anti-cancer Efficacy

This compound's role in cancer therapy is gaining traction:

- Studies have shown that it enhances the cytotoxic effects of chemotherapeutic agents by inducing oxidative stress-related apoptosis in glioblastoma cells. It also downregulates glycolytic pathways, which are often upregulated in cancer cells .

Case Studies

Several clinical studies have evaluated the efficacy of this compound:

- Migraine Treatment : A systematic review involving 1,332 subjects across 16 randomized controlled trials demonstrated that this compound significantly reduced migraine frequency and severity compared to conventional treatments alone. The results indicated a reduction in serum inflammatory markers associated with migraine pathophysiology .

- Hypertension Management : this compound injections showed promise as an adjunct therapy for hypertension, leading to significant reductions in systolic blood pressure when combined with standard treatments. This effect was attributed to its vasodilatory properties and ability to improve endothelial function .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Neuroprotection | Inhibition of oxidative stress and inflammation | Improved cognitive function in Alzheimer's models |

| Anti-inflammatory | Suppression of cytokine production | Reduced IL-1β and TNF-α levels in microglial cultures |

| Antioxidant | Enhancement of SOD activity | Increased ATP production and reduced ROS levels |

| Anti-cancer | Induction of apoptosis and inhibition of angiogenesis | Enhanced efficacy of chemotherapy in resistant cancer cell lines |

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQSUZTXKPLAPR-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978086 | |

| Record name | Gastrodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-27-8 | |

| Record name | Gastrodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62499-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gastrodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62499-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GASTRODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。